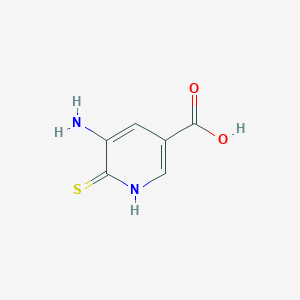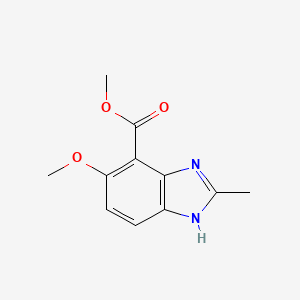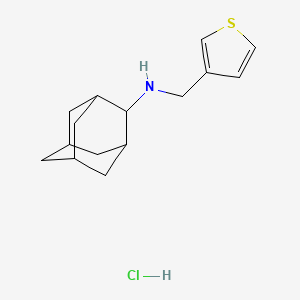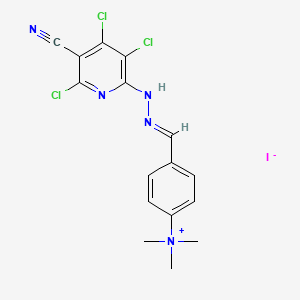![molecular formula C23H24O5 B15174054 Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- is a complex organic compound with a unique structure It is characterized by its propanoic acid backbone and a methyl ester functional group, which is linked to a dibenzoxacycloundecin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- typically involves multiple steps. The process begins with the preparation of the dibenzoxacycloundecin core, which is achieved through a series of cyclization reactions. The methyl ester group is then introduced via esterification reactions, often using methanol and an acid catalyst. The final step involves the attachment of the propanoic acid moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl ester group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester: Similar structure but lacks the methyl group at the 8-position.
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- lies in its specific structural features, such as the presence of the methyl group at the 8-position and the stereochemistry of the propanoic acid moiety
Eigenschaften
Molekularformel |
C23H24O5 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
methyl 2-[(12-methyl-14-oxo-2-oxatricyclo[13.4.0.03,8]nonadeca-1(19),3(8),4,6,12,15,17-heptaen-6-yl)oxy]propanoate |
InChI |
InChI=1S/C23H24O5/c1-15-7-6-8-17-14-18(27-16(2)23(25)26-3)11-12-21(17)28-22-10-5-4-9-19(22)20(24)13-15/h4-5,9-14,16H,6-8H2,1-3H3 |
InChI-Schlüssel |
UMTNOMVALJOUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate](/img/structure/B15173981.png)

![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)

![6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B15174002.png)

![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)

![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)


